molecular formula C13H9ClN2O3S B11459341 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11459341
M. Wt: 308.74 g/mol
InChI Key: IXHZGXFSBARJLH-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a chlorophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the presence of the chlorophenyl group and the hydroxyl group can enhance its binding affinity to certain receptors and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Chlorophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9ClN2O3S/c14-7-3-1-2-6(4-7)8-5-9(17)15-10-11(13(18)19)16-20-12(8)10/h1-4,8H,5H2,(H,15,17)(H,18,19)

InChI Key

IXHZGXFSBARJLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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